Napyradiomycin C2
Description
Napyradiomycin C2 is a meroterpenoid natural product belonging to the napyradiomycin family, characterized by a hybrid structure derived from polyketide and terpenoid biosynthetic pathways. Produced by marine-derived Streptomyces species, it features a halogenated semi-naphthoquinone core fused with a terpenoid side chain . The compound’s molecular formula is C₃₀H₃₄Cl₃O₈ (CAS: 103106-19-0), with a 14-membered macrocyclic ring system distinguishing it from other napyradiomycins . Its structure includes three chlorine substitutions at C-3, C-4a, and C-13, and a methylene group at C-12, contributing to its unique stereochemical and bioactive properties . This compound exhibits potent antibacterial activity against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and cytotoxic effects against cancer cell lines .
Properties
CAS No. |
103106-19-0 |
|---|---|
Molecular Formula |
C25H27Cl3O5 |
Molecular Weight |
513.8 g/mol |
IUPAC Name |
(3E)-7,16,18-trichloro-11,22-dihydroxy-4,19,19-trimethyl-8-methylidene-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,10,12,14(22)-tetraene-15,21-dione |
InChI |
InChI=1S/C25H27Cl3O5/c1-12-5-6-16(26)13(2)9-14-17(29)10-15-19(20(14)30)22(32)24(28)11-18(27)23(3,4)33-25(24,8-7-12)21(15)31/h7,10,16,18,29-30H,2,5-6,8-9,11H2,1,3-4H3/b12-7+ |
InChI Key |
TUASWIIAAPWHMO-KPKJPENVSA-N |
SMILES |
CC1=CCC23C(=O)C4=CC(=C(CC(=C)C(CC1)Cl)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O |
Isomeric SMILES |
C/C/1=C\CC23C(=O)C4=CC(=C(CC(=C)C(CC1)Cl)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O |
Canonical SMILES |
CC1=CCC23C(=O)C4=CC(=C(CC(=C)C(CC1)Cl)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O |
Synonyms |
napyradiomycin C2 NPD-C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Biosynthetic Prenylation and Halogenation
The napyradiomycin scaffold originates from 1,3,6,8-tetrahydroxynaphthalene (THN) through sequential enzymatic modifications:
-
Prenyltransferase activity : NapT8 catalyzes dimethylallyl pyrophosphate (DMAPP) addition at C-2 of THN, while NapT9 mediates geranyl pyrophosphate (GPP) attachment at C-4 .
-
Halogenation : Vanadium-dependent haloperoxidases (VHPOs) like NapH1 introduce chlorine atoms at C-3 or C-4a positions, influencing subsequent cyclization .
-
α-Hydroxyketone rearrangement : NapH3 facilitates a key rearrangement of prenylated intermediates, forming the characteristic 6,6,6 tricyclic core .
Structural Modifications and Reactivity
Key reaction-driven modifications include:
Biological Activity Correlation
Antibacterial and cytotoxic activities vary with substituents:
| Compound | C-3 Substituent | MIC vs MRSA (μg/mL) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|---|
| Nap A1 (4) | Cl | 1–2 | 9.8–19.0 |
| Nap B3 (7) | Br | 0.25–0.5 | 10.5–17.2 |
| Derivative 2 | Br | 0.5–1 | 11.5–18.1 |
| Derivative 1 | OH | 4–8 | >20 |
Data adapted from antibacterial and cytotoxicity assays .
Synthetic Challenges and Biomimetic Approaches
Only three total syntheses of napyradiomycins have been reported due to:
-
Stereochemical complexity : Five stereocenters requiring precise enzymatic control .
-
Halogen sensitivity : Chlorine/bromine positions dictate reactivity in cross-coupling reactions .
-
Macrocycle formation : NapH4-catalyzed oxidative cyclization remains difficult to replicate chemically .
Biomimetic strategies focus on α-hydroxyketone rearrangements and VHPO-mediated halogenation to simplify synthesis .
Comparison with Similar Compounds
Structural Features
Napyradiomycins are categorized into three subclasses based on side-chain architecture:
- Type A: Linear monoterpenoid chain (e.g., Napyradiomycin A1, B1).
- Type B: Cyclohexane ring in the terpenoid moiety (e.g., Napyradiomycin B3, B4).
- Type C : 14-membered macrocyclic ring (e.g., Napyradiomycin C1, C2) .
Key Structural Differences :
Antibacterial Potency :
- This compound demonstrates moderate activity against MRSA (MIC: 2–4 µg/mL), outperformed by Napyradiomycin B3 (MIC: 0.25–0.5 µg/mL) but less potent than brominated analogs like 3-dechloro-3-bromonapyradiomycin A1 (MIC: 0.5–1 µg/mL) .
- Napyradiomycin D1 and B4 show comparable cytotoxicity (IC₅₀: ~5 µM against HepG2 cells), while C2’s activity is attenuated due to steric effects from its macrocycle .
Structure-Activity Relationships (SAR) :
- Halogenation: Bromine substitution (e.g., C-3 Br in Napyradiomycin 5 ) enhances antibacterial potency compared to chlorine .
- Ring Size: 14-membered macrocycles (Type C) reduce activity relative to linear (Type A) or cyclohexane (Type B) derivatives .
- Stereochemistry: The R-configuration at C-4a (confirmed in B4 via X-ray crystallography) is critical for binding to bacterial targets .
Stereochemical Variations
- C-4a Configuration : Absolute stereochemistry at C-4a in C2 is inferred as R, consistent with B4’s confirmed structure .
- Double-Bond Geometry : E-geometry at C-16 in C2 contrasts with Z-geometry in Napyradiomycin SR , altering molecular rigidity and bioactivity .
Halogenation Impact
- Chlorine vs. Bromine : Brominated analogs (e.g., Napyradiomycin CNQ525.600 ) exhibit downfield NMR shifts (Δδ ~0.2–0.3 ppm) and superior bioactivity due to increased electrophilicity .
- Positional Effects : Chlorination at C-13 in C2 introduces steric hindrance, reducing solubility but enhancing stability .
Q & A
Q. What are the established methods for isolating and characterizing Napyradiomycin C2 from microbial sources?
Methodological Answer: Isolation typically involves fermentation of actinomycetes (e.g., Streptomyces strains) followed by solvent extraction and chromatographic separation (e.g., HPLC with UV/Vis or MS detection). Structural elucidation combines NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). Key spectral markers include chlorine isotopic patterns (e.g., m/z 527.1614 [M−H]⁻) and distinctive carbon shifts (e.g., C2 at δ 58.0 ppm) . Purity validation requires ≥95% homogeneity via analytical HPLC.
Q. How is the bioactivity of this compound assessed in antimicrobial assays?
Methodological Answer: Standard protocols include broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are determined with serial dilutions (0.1–100 µg/mL). Synergy studies with β-lactams or antifungals may use checkerboard assays. Cytotoxicity against mammalian cells (e.g., HEK293) is tested via MTT assays to evaluate selectivity .
Q. What genomic tools identify biosynthetic gene clusters (BGCs) responsible for this compound production?
Methodological Answer: BGC identification involves whole-genome sequencing of producer strains (e.g., Illumina/PacBio), followed by antiSMASH analysis to locate terpenoid biosynthetic pathways. Key genes include prenyltransferases (e.g., napT) and halogenases (e.g., napH). Heterologous expression in Streptomyces model systems (e.g., S. coelicolor) confirms cluster functionality .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
Methodological Answer: Discrepancies in reported mechanisms (e.g., membrane disruption vs. enzyme inhibition) require orthogonal validation:
- Target identification : Use affinity chromatography with immobilized this compound to isolate binding proteins, followed by LC-MS/MS proteomics.
- Genetic knockdown : CRISPR/Cas9 silencing of putative targets (e.g., S. aureus FabI) to assess resistance development.
- Structural analogs : Compare bioactivity of derivatives lacking key functional groups (e.g., epoxide or chlorine) .
Q. What experimental strategies optimize this compound’s stability in pharmacokinetic studies?
Methodological Answer: Address metabolic instability via:
- Prodrug design : Introduce acetylated or PEGylated groups at reactive sites (e.g., C3-OH).
- Formulation : Encapsulation in liposomes or nanoparticles to enhance serum half-life.
- In vitro metabolism assays : Incubate with liver microsomes (human/rat) and analyze degradation products via LC-HRMS .
Q. How do structural modifications of this compound affect its biosynthetic yield and bioactivity?
Methodological Answer: Employ combinatorial biosynthesis:
- Gene editing : Knockout/overexpression of tailoring enzymes (e.g., napO for oxidation) in the native BGC.
- Precursor feeding : Supplement fermentation media with isotopically labeled isoprenoid precursors (e.g., ¹³C-mevalonate) to track incorporation.
- SAR studies : Synthesize semi-synthetic analogs via chemoenzymatic methods and test against resistant pathogens .
Data Analysis & Reproducibility
Q. What statistical approaches validate reproducibility in this compound bioassays?
Methodological Answer: Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., MIC across bacterial strains). Report 95% confidence intervals and effect sizes. For omics data (e.g., transcriptomics), apply false discovery rate (FDR) correction. Include negative controls (e.g., solvent-only) in triplicate to minimize batch effects .
Q. How should researchers address conflicting NMR assignments for this compound’s stereochemistry?
Methodological Answer: Reconcile discrepancies via:
- NOESY/ROESY : Confirm spatial proximity of protons (e.g., H2-H6).
- Computational modeling : Compare experimental shifts with DFT-calculated NMR spectra (e.g., Gaussian09).
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Ethical & Reporting Standards
Q. What are the minimal data requirements for publishing this compound research?
Methodological Answer: Journals (e.g., Beilstein J. Org. Chem.) mandate:
- Experimental details : Full synthetic/fermentation protocols, including strain accession numbers.
- Analytical validation : NMR/HRMS raw data in SI; chromatograms with baseline resolution.
- Bioactivity data : MIC values with ATCC strain codes and assay replicates .
How to formulate a FINER research question for studying this compound’s ecological role?
Methodological Answer: Apply the FINER framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
